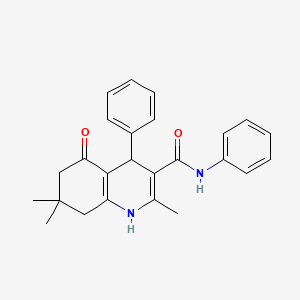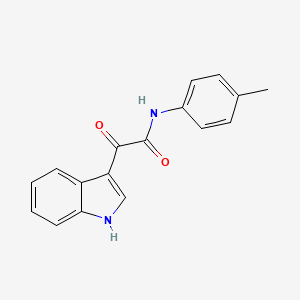![molecular formula C23H14FNO3 B11045890 (1E)-1-{4-[(4-fluorophenyl)ethynyl]benzylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11045890.png)
(1E)-1-{4-[(4-fluorophenyl)ethynyl]benzylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((E)-1-{4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group and a furo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((E)-1-{4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorophenylacetylene with a suitable aldehyde to form the corresponding alkyne. This intermediate is then subjected to a series of cyclization and functionalization reactions to yield the final product. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((E)-1-{4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-((E)-1-{4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((E)-1-{4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((E)-1-{4-[2-(4-METHOXYPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE
- 1-((E)-1-{4-[2-(4-CHLOROPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE
Uniqueness
1-((E)-1-{4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHYLIDENE)-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H14FNO3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(1E)-1-[[4-[2-(4-fluorophenyl)ethynyl]phenyl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C23H14FNO3/c1-14-12-19-20(28-23(27)21(19)22(26)25-14)13-17-6-4-15(5-7-17)2-3-16-8-10-18(24)11-9-16/h4-13H,1H3,(H,25,26)/b20-13+ |
InChI Key |
LJKPLFYQIWXEJQ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045808.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045817.png)
![[5-amino-4-cyano-2-(2,5-dimethoxyphenyl)-2-fluorofuran-3(2H)-ylidene]propanedinitrile](/img/structure/B11045822.png)



![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11045867.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide](/img/structure/B11045870.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11045875.png)
![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11045878.png)
![4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045905.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11045910.png)
